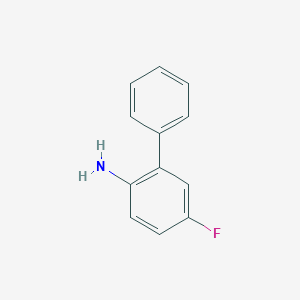

4-氟-2-苯基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Fluoro-2-phenylaniline is a compound that is part of the broader family of aniline derivatives, which are known for their applications in medicinal chemistry and as intermediates in the synthesis of various organic compounds. While the provided papers do not directly discuss 4-Fluoro-2-phenylaniline, they do provide insights into the synthesis, properties, and applications of structurally related fluorinated compounds, which can be informative for understanding 4-Fluoro-2-phenylaniline.

Synthesis Analysis

The synthesis of fluorinated compounds is of significant interest due to their potential applications in medicinal chemistry and material science. For instance, the synthesis of N-protected 4-fluoropyrrolidine derivatives, which are useful as synthons for medicinal applications, has been achieved through a stereospecific double fluorination process using Fluolead, yielding high-purity enantiomeric compounds . Similarly, the synthesis of 2-[(18)F]Fluoro-L-phenylalanine and 2-[(18)F]fluoro-L-tyrosine, which are promising radiopharmaceuticals, has been developed through a three-step nucleophilic synthesis starting from [(18)F]fluoride . These methods could potentially be adapted for the synthesis of 4-Fluoro-2-phenylaniline.

Molecular Structure Analysis

The molecular structure and stability of fluorinated compounds can be analyzed using various spectroscopic and theoretical methods. For example, the structure of o-fluorosulfinylaniline was studied using FT-IR, Raman, NMR, and mass spectrometry, complemented by DFT calculations and NBO analysis . These techniques could be applied to 4-Fluoro-2-phenylaniline to gain insights into its molecular geometry, electronic structure, and vibrational frequencies.

Chemical Reactions Analysis

Fluorinated compounds often exhibit unique reactivity due to the presence of the electronegative fluorine atom. The synthesis of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile involved a 'green protocol' and provided insights into the reactivity of the molecule using molecular descriptors and reactivity surfaces . Understanding the reactivity of 4-Fluoro-2-phenylaniline would require similar analyses to predict its behavior in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine. For instance, 4-fluoroproline has been shown to modulate the biophysical properties of proteins, affecting their stability and folding behavior . The synthesis of 4-Fluoro-β-(4-fluorophenyl)-l-phenylalanine demonstrated the importance of reaction conditions on the enantioselectivity and stability of the catalyst used . These studies highlight the importance of understanding the influence of fluorine on the properties of compounds like 4-Fluoro-2-phenylaniline.

科学研究应用

非线性光学性质

对与4-氟-2-苯基苯胺相关的化合物4-氟基水杨醛苯胺进行的研究表明其在非线性光学应用中具有潜力。对该化合物的晶体进行了结构、光谱、热性质和非线性光学性质的分析。研究发现它表现出显著的三阶非线性光学极化率,表明其在非线性光学材料的开发中具有实用性(P. P., A. R., & R. C., 2019)。

关键中间体的合成

另一项研究专注于2-氟-4-溴联苯的实用合成,这是与4-氟-2-苯基苯胺密切相关的化合物。该化合物作为氟代芳香化合物在氟比洛芬制备中的关键中间体,突显了氟代芳香化合物在制药中的作用(Yanan Qiu, Haining Gu, Pengfei Zhang, & Wei-Ming Xu, 2009)。

药物化学应用

包括与4-氟-2-苯基苯胺相关的氟代吡咯烷衍生物在药物化学中找到了应用,特别是作为二肽基肽酶IV抑制剂。这些化合物是通过保护羟脯氨酸的双氟化合成的,展示了氟代化合物在新药物制剂开发中的重要性(R. Singh & T. Umemoto, 2011)。

光去卤化研究

对氟苯衍生物的光去卤化进行了研究,包括与4-氟-2-苯基苯胺在结构上相关的化合物,以探讨其产生三重态和单重态苯基阳离子的潜力。这项研究可能对设计较少光毒性的氟代药物和了解氟代化合物中的光稳定效应具有重要意义(S. Protti, V. Dichiarante, D. Dondi, M. Fagnoni, & A. Albini, 2012)。

安全和危害

属性

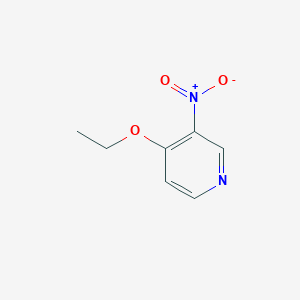

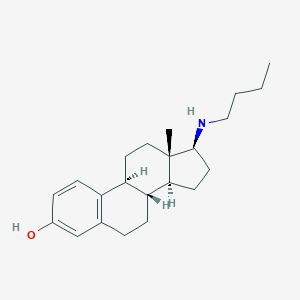

IUPAC Name |

4-fluoro-2-phenylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRKNEMJCQALHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

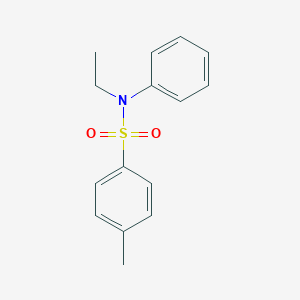

C1=CC=C(C=C1)C2=C(C=CC(=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597962 |

Source

|

| Record name | 5-Fluoro[1,1'-biphenyl]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-phenylaniline | |

CAS RN |

1717-22-2 |

Source

|

| Record name | 5-Fluoro[1,1'-biphenyl]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Fluorophenyl (2-{[2-(butoxymethyl)cyclohexyl]methoxy}ethyl)carbamate](/img/structure/B157410.png)